1-Ethoxy-3-(trifluoromethyl)benzene

説明

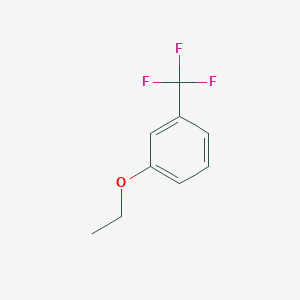

1-Ethoxy-3-(trifluoromethyl)benzene is a substituted aromatic compound featuring an ethoxy group (–OCH2CH3) at the 1-position and a trifluoromethyl (–CF3) group at the 3-position. The ethoxy group is an electron-donating substituent (via resonance), while the –CF3 group is a strong electron-withdrawing group, creating a unique electronic environment that influences reactivity, solubility, and applications in organic synthesis .

Molecular Formula: C9H9F3O

Molecular Weight: ~190.16 g/mol (calculated).

Key Features:

- Ethoxy group enhances solubility in polar solvents compared to purely alkyl-substituted analogs.

- –CF3 group increases thermal and chemical stability, common in agrochemicals and pharmaceuticals.

特性

CAS番号 |

455-02-7 |

|---|---|

分子式 |

C9H9F3O |

分子量 |

190.16 g/mol |

IUPAC名 |

1-ethoxy-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H9F3O/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3 |

InChIキー |

LCZDWPKGWXFANX-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)C(F)(F)F |

製品の起源 |

United States |

類似化合物との比較

1-Ethyl-3-(trifluoromethyl)benzene

Molecular Formula : C9H9F3

Molecular Weight : 174.16 g/mol .

Key Differences :

1-Methoxy-4-[(pentafluoropropyl)thio]benzene (3ba)

Molecular Formula : C10H7F8OS (estimated).

Key Differences :

- Substituents : –SC2F5 (electron-withdrawing) at 4-position and methoxy (–OCH3) at 1-position.

- Challenges : Synthesis produces branched side products (e.g., 1-methoxy-4-[(1-trifluoromethyl-1,2,2,2-tetrafluoroethyl)thio]benzene) due to steric and electronic effects of fluorinated groups, complicating purification .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

Molecular Formula : C8H5ClF4O

Molecular Weight : 228.57 g/mol .

Key Differences :

- Substituents : Chloro (–Cl) and fluoro (–F) at 1- and 2-positions, respectively.

- Reactivity : Multiple electron-withdrawing groups (–CF3, –Cl, –F) deactivate the ring, directing electrophilic attacks to the methoxy-substituted position.

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Molecular Formula : C9H9F3O2

Molecular Weight : 206.16 g/mol .

Key Differences :

- Substituent : Methoxymethoxy (–OCH2OCH3) at 1-position.

- Applications : Used as a protecting group in organic synthesis due to its stability under acidic conditions.

Data Table: Comparative Analysis

Research Findings and Trends

Synthetic Challenges : Fluorinated substituents (–CF3, –SC2F5) often lead to side products with similar physical properties, complicating isolation .

Electronic Effects : The interplay between electron-donating (e.g., –OCH2CH3) and withdrawing (–CF3) groups directs regioselectivity in electrophilic substitutions. For example, –CF3 groups meta-direct incoming electrophiles, while –OCH2CH3 activates the ring ortho/para positions .

Applications :

- Ethoxy and methoxy derivatives are preferred in chromatographic derivatization due to enhanced polarity and detection sensitivity . –CF3-containing aromatics are pivotal in drug design for improved metabolic stability .

Q & A

Q. What are the common synthetic routes for 1-Ethoxy-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, trifluoromethylation can be achieved using CF₃Cu reagents under inert atmospheres (N₂/Ar) to prevent side reactions . Ethoxy group introduction may involve Williamson ether synthesis with ethyl bromide and a phenolic intermediate. Optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF for polar intermediates) is critical for yield enhancement. Catalysts like AlCl₃ (for Friedel-Crafts) or phase-transfer agents (for biphasic systems) are often employed .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS : To assess purity and detect volatile byproducts.

- ¹H/¹⁹F NMR : Characteristic shifts include δ ~1.4 ppm (triplet, -OCH₂CH₃), δ 4.0–4.5 ppm (quartet, -OCH₂), and δ -60 to -65 ppm (¹⁹F, -CF₃) .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and 1100–1150 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating electronic properties and regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The -CF₃ group is a strong electron-withdrawing meta-director. Computational studies (DFT) reveal it reduces electron density at the meta position, favoring electrophilic attack at the para position relative to the ethoxy group. Substituent effects can be quantified via Hammett σ constants (σₘ for -CF₃ ≈ 0.43) . Experimental validation includes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to assess product distribution via HPLC or XRD .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylation under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., CuI vs. Pd catalysts) or solvent effects. Systematic studies using Design of Experiments (DoE) can isolate variables:

- Catalyst Screening : Compare Cu-mediated vs. photoredox catalysis for C-F bond formation.

- Solvent Optimization : Test polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate stability.

- Troubleshooting : Monitor reaction progress via in-situ IR or LC-MS to identify side products (e.g., dehalogenation or over-alkylation) .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

- Methodological Answer : Focus on substituent engineering:

- Para-Substitution : Introduce electron-donating groups (e.g., -NH₂) to balance -CF₃’s electron-withdrawing effects.

- Click Chemistry : Use azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., enzymes in agrochemical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。